(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene
(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene
Brand Name:
Vulcanchem
CAS No.:
13137-34-3
VCID:
VC21000596
InChI:
InChI=1S/C11H10O/c1-2-4-7-6(3-1)8-5-9(7)11-10(8)12-11/h1-4,8-11H,5H2/t8-,9+,10-,11+
SMILES:
C1C2C3C(C1C4=CC=CC=C24)O3
Molecular Formula:
C11H10O
Molecular Weight:
158.2 g/mol
(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene
CAS No.: 13137-34-3
Cat. No.: VC21000596
Molecular Formula: C11H10O
Molecular Weight: 158.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13137-34-3 |
|---|---|
| Molecular Formula | C11H10O |
| Molecular Weight | 158.2 g/mol |
| IUPAC Name | (1R,8S,9S,11R)-10-oxatetracyclo[6.3.1.02,7.09,11]dodeca-2,4,6-triene |
| Standard InChI | InChI=1S/C11H10O/c1-2-4-7-6(3-1)8-5-9(7)11-10(8)12-11/h1-4,8-11H,5H2/t8-,9+,10-,11+ |
| Standard InChI Key | KITHTTSINQXROM-DTIDVZRVSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H]3[C@@H]([C@H]1C4=CC=CC=C24)O3 |
| SMILES | C1C2C3C(C1C4=CC=CC=C24)O3 |
| Canonical SMILES | C1C2C3C(C1C4=CC=CC=C24)O3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator